molecular formula C7H14O3 B142731 Methyl 3-hydroxyhexanoate CAS No. 21188-58-9

Methyl 3-hydroxyhexanoate

Cat. No. B142731
CAS RN: 21188-58-9
M. Wt: 146.18 g/mol
InChI Key: ACCRBMDJCPPJDX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyhexanoate is a compound that can be associated with various chemical and biological contexts. It is structurally related to 3-hydroxyhexanoic acid, which has been identified as an abnormal metabolite in the urine or serum of diabetic patients with ketoacidosis, and its presence is more related to the ketotic state than to diabetes itself . This compound is also structurally similar to other methyl hydroxyhexadecanoates, which have been studied for their interfacial behavior due to the presence of two different hydrophilic groups .

Synthesis Analysis

The synthesis of compounds related to methyl 3-hydroxyhexanoate involves various chemical reactions. For instance, 3-methoxyhexanoic acid, which shares a similar structure, was prepared from ethyl 3-hydroxy-hexanoate using nucleophilic substitution reactions with different methylation reagents . The synthesis of methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitrohexopyranosides, although not the same, provides insights into the complexity of synthesizing structurally related compounds . Additionally, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, which shares a functional group with methyl 3-hydroxyhexanoate, was achieved using a condensation reaction with a chiral auxiliary .

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-hydroxyhexanoate has been analyzed using various techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined by X-ray crystallography, which is a common method for analyzing the molecular structure of organic compounds . Similarly, the structure of methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitrohexopyranosides was established based on analytical and spectral data, including X-ray diffraction .

Chemical Reactions Analysis

Methyl 3-hydroxyhexanoate and related compounds undergo various chemical reactions. The study of methyl hydroxyhexadecanoates at the air/water interface showed changes in head group interactions upon esterification, which is a common chemical reaction for such compounds . The antimicrobial activity of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates, which are structurally related, was investigated, indicating the potential for bioactive reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to methyl 3-hydroxyhexanoate are crucial for understanding their behavior and applications. The validation of thermally assisted hydrolysis and methylation-gas chromatography (THM-GC) for the compositional analysis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in bacterial cells indicates the importance of analytical methods in determining the properties of such compounds . The monolayer studies of methyl hydroxyhexadecanoates provide insights into the physical properties at the molecular level, such as surface pressure and potential behavior .

Scientific Research Applications

1. Biocatalysis and Biosynthesis

Methyl 3-hydroxyhexanoate plays a significant role in biocatalysis and biosynthesis. The compound has been used in engineered whole cell catalysis for the production of hydroxy- and keto-FAMEs (Fatty Acid Methyl Esters), which are crucial in pharmaceuticals, vitamins, and cosmetics. For instance, a study demonstrated the use of an engineered P450 BM3 variant in whole cell catalysts for the synthesis of methyl 3-hydroxyhexanoate (Ensari et al., 2020).

2. Biodegradation Studies

Methyl 3-hydroxyhexanoate has been evaluated in biodegradation studies, particularly in its copolymer form. A study on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) investigated its soil burial biodegradation behavior based on copolymer composition changes, which is essential for environmental sustainability (Baidurah et al., 2019).

3. Tissue Engineering

In the field of tissue engineering, methyl 3-hydroxyhexanoate has shown significant promise. Studies have demonstrated its use in various scaffolds and biopolymers for promoting cell differentiation and proliferation, which are essential for tissue regeneration. For instance, PHBHHx scaffolds, incorporating 3-hydroxyhexanoate, facilitated the differentiation of human bone marrow mesenchymal stem cells into nerve cells (Wang et al., 2010).

4. Biomedical Materials

The biocompatibility of methyl 3-hydroxyhexanoate-based polymers like PHBHHx has been extensively studied for potential medical applications. These studies focus on its interaction with various cell types, making it a candidate for developing biodegradable medical devices and implants (Yang et al., 2014).

5. Analytical Chemistry Applications

Methyl 3-hydroxyhexanoate has also been studied in the context of analytical chemistry. Techniques like thermally assisted hydrolysis and methylation-gas chromatography (THM-GC) have been employed for its rapid compositional analysis in polymers, which is crucial for quality control in industrial applications (Baidurah et al., 2016).

Safety And Hazards

Methyl 3-hydroxyhexanoate is classified as a combustible liquid and is harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of ingestion or contact with skin, immediate medical attention is advised .

properties

IUPAC Name

methyl 3-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRBMDJCPPJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864980
Record name Hexanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220.00 to 221.00 °C. @ 760.00 mm Hg
Record name Methyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039407
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and fat
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.010
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 3-hydroxyhexanoate

CAS RN

21188-58-9
Record name Methyl 3-hydroxyhexanoate
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Record name Methyl 3-hydroxyhexanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-hydroxy-, methyl ester
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Record name Hexanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.222
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Record name METHYL 3-HYDROXYHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
SY Mohamed, N Naser, G Fioroni, J Luecke, Y Kim… - Combustion and …, 2023 - Elsevier
… on this prior research, this study investigates the effect of the OH functional group on ester chemistry by comparing the combustion chemistry of MHx and methyl 3-hydroxyhexanoate (…
Number of citations: 2 www.sciencedirect.com
S Baidurah, P Murugan, L Joyyi, J Fukuda… - … of Chromatography A, 2016 - Elsevier
… 3-hydroxybutanoate and methyl 3-hydroxyhexanoate, derived … Here, the relative intensity of methyl 3-hydroxyhexanoate, … hydroxybutanoate and methyl 3-hydroxyhexanoate, respectively…
Number of citations: 12 www.sciencedirect.com
SL Riedel, CJ Brigham, CF Budde… - Biotechnology and …, 2013 - Wiley Online Library
… In this procedure, pure standards of poly-3-hydroxybutyrate and methyl 3-hydroxyhexanoate (Sigma–Aldrich) were used to generate calibration curves. Recovery yield (RY) was defined …
Number of citations: 84 onlinelibrary.wiley.com
AA Kehail, M Foshey, V Chalivendra… - Journal of Polymer …, 2015 - Springer
… In this procedure, pure standards of methyl 3-hydroxybutyrate and methyl 3-hydroxyhexanoate (Sigma-Aldrich, St. Louis, MO) were used to generate calibration curves. …
Number of citations: 4 link.springer.com
F Silva, M Matos, B Pereira, C Ralo, D Pequito… - Chemical Engineering …, 2022 - Elsevier
Fermented wastes have been demonstrated to be adequate sources for polyhydroxyalkanoates (PHA) production using mixed microbial cultures (MMC). In general, MMC processes are …
Number of citations: 30 www.sciencedirect.com
SL Riedel, J Bader, CJ Brigham… - Biotechnology and …, 2012 - Wiley Online Library
… In this procedure, pure standards of methyl 3-hydroxybutyrate and methyl 3-hydroxyhexanoate were used to generate calibration curves. Residual cell dry weight (RCDW) was defined …
Number of citations: 172 onlinelibrary.wiley.com
H Yano, N Yoshida, T Sugiura - Process Biochemistry, 1998 - infona.pl
… The residue was chromatographed with a silica gel column to obtain (R)-methyl 3-hydroxyhexanoate 0?23 g (1?2 mmol, 23%) and (S)-butyl 3-hydroxyhexanoate 0?56 g (3?0 mmol, 56…
Number of citations: 0 www.infona.pl
B Hazer, RW Lenz, RC Fuller - Macromolecules, 1994 - ACS Publications
Pseudomonas oleovorans was grown on 6-methylnonanoic acid (6-MNA), 7-methylnonanoic acid (7-MNA), 8-methylnonanoic acid (8-MNA), 9-methyldecanoicacid (9-MDA), 7-…
Number of citations: 76 pubs.acs.org
RG Lageveen, GW Huisman, H Preusting… - Applied and …, 1988 - Am Soc Microbiol
… Based on the optical rotation data given above and assuming that (R)-methyl-3-hydroxyoctanoate and (R)-methyl-3-hydroxyhexanoate are present in approximately the same …
Number of citations: 894 journals.asm.org
CF Budde, SL Riedel, LB Willis, CK Rha… - Applied and …, 2011 - Am Soc Microbiol
… Pure standards of methyl 3-hydroxybutyrate and methyl 3-hydroxyhexanoate were used to generate calibration curves for the methanolysis assay. …
Number of citations: 233 journals.asm.org

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